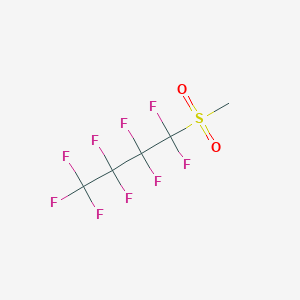
1,1,1,2,2,3,3,4,4-Nonafluoro-4-(methanesulfonyl)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,2,3,3,4,4-Nonafluoro-4-(methanesulfonyl)butane is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of nine fluorine atoms and a methanesulfonyl group attached to a butane backbone. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3,4,4-Nonafluoro-4-(methanesulfonyl)butane typically involves the fluorination of a suitable precursor. One common method is the electrochemical fluorination of sulfolane, which produces perfluorinated compounds . The reaction conditions often include the use of anhydrous hydrogen fluoride and a suitable electrolyte under controlled temperature and pressure.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale electrochemical fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of specialized equipment and stringent safety measures is essential due to the reactive nature of the fluorinating agents involved .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,2,2,3,3,4,4-Nonafluoro-4-(methanesulfonyl)butane can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Reduction Reactions: It can be reduced under specific conditions to form different fluorinated derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, sulfonic acids, and substituted butanes. These products are often used as intermediates in the synthesis of more complex compounds .
Aplicaciones Científicas De Investigación
1,1,1,2,2,3,3,4,4-Nonafluoro-4-(methanesulfonyl)butane has several scientific research applications:
Biology: The compound is studied for its potential use in biological systems, including as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of fluorinated drugs.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 1,1,1,2,2,3,3,4,4-Nonafluoro-4-(methanesulfonyl)butane involves its ability to act as a strong electrophile due to the presence of the methanesulfonyl group. This makes it highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The fluorine atoms also contribute to its stability and reactivity by providing electron-withdrawing effects .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,2,2,3,3,4,4-Nonafluoro-4-methoxybutane: Similar in structure but with a methoxy group instead of a methanesulfonyl group.
1,1,1,2,2,3,3,4,4-Nonafluoro-4-iodobutane: Contains an iodine atom instead of a methanesulfonyl group.
Uniqueness
1,1,1,2,2,3,3,4,4-Nonafluoro-4-(methanesulfonyl)butane is unique due to its combination of fluorine atoms and a methanesulfonyl group, which imparts distinct chemical properties. Its high reactivity and stability make it valuable in various applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
40630-22-6 |
|---|---|
Fórmula molecular |
C5H3F9O2S |
Peso molecular |
298.13 g/mol |
Nombre IUPAC |
1,1,1,2,2,3,3,4,4-nonafluoro-4-methylsulfonylbutane |
InChI |
InChI=1S/C5H3F9O2S/c1-17(15,16)5(13,14)3(8,9)2(6,7)4(10,11)12/h1H3 |
Clave InChI |
UEVZLRBJDKYWDS-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


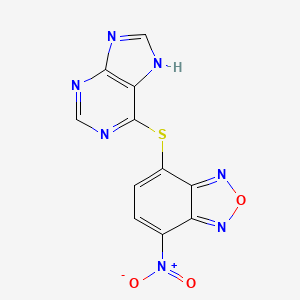
![4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline](/img/structure/B14003917.png)
![3-Benzyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B14003923.png)
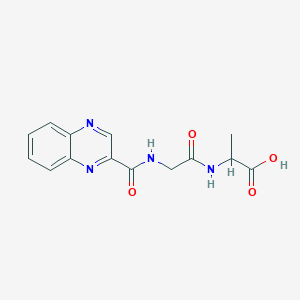
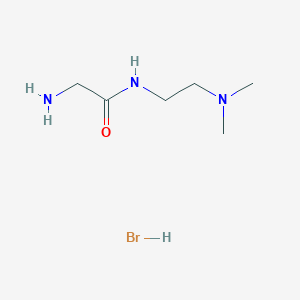
![4-{[(Methylcarbamothioyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B14003944.png)
![(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14003947.png)
![5-Cyano-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B14003949.png)

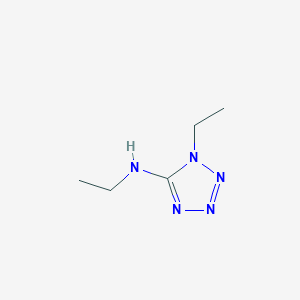
![4-bromo-2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14003962.png)
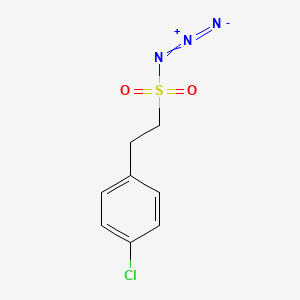
![N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B14003978.png)
![4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B14003984.png)
